molecular formula C43H74N2O14 B1194558 Spiramycini

Spiramycini

Cat. No.: B1194558
M. Wt: 843.1 g/mol
InChI Key: ACTOXUHEUCPTEW-SQVNBSCLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Spiramycin: Chemical Identity and Historical Context

Structural Classification Within the Macrolide Antibiotic Family

Spiramycin belongs to the macrolide class of antibiotics, characterized by a macrocyclic lactone ring linked to amino and/or neutral sugars. Its molecular formula, $$ \text{C}{43}\text{H}{74}\text{N}2\text{O}{14} $$, reflects a 16-membered lactone core decorated with three sugar moieties: two aminosugars (forosamine and mycarose) and one neutral sugar (mycaminose) . This structural complexity distinguishes it from 14-membered macrolides like erythromycin and 15-membered derivatives such as azithromycin .

Key Structural Features:
  • Lactone Ring : The 16-membered aglycone core contains conjugated double bonds and a ketone group, contributing to its rigidity and interaction with bacterial ribosomes .
  • Sugar Attachments :
    • Forosamine : A dimethylamino sugar critical for ribosomal binding .
    • Mycarose : A branched-chain sugar that enhances solubility and tissue penetration .
    • Mycaminose : A neutral sugar linked via a β-glycosidic bond .
  • Aldehyde Functional Group : Present in the lateral chain, this group facilitates covalent interactions with ribosomal RNA .

Spiramycin exists as a mixture of three closely related analogs (I, II, and III), differing in hydroxylation patterns and sugar substitutions. Spiramycin I, the predominant form, accounts for approximately 50% of the natural product mixture .

Table 1: Structural Comparison of Spiramycin with Other Macrolides

Feature Spiramycin (16-membered) Erythromycin (14-membered) Azithromycin (15-membered)
Lactone Ring Size 16-membered 14-membered 15-membered
Sugar Moieties 3 (2 amino, 1 neutral) 2 (1 amino, 1 neutral) 2 (1 amino, 1 neutral)
Key Functional Groups Aldehyde, ketone Ketone, hydroxyl Hydroxyl, methyl
Biosynthetic Origin Streptomyces ambofaciens Saccharopolyspora erythraea Semisynthetic (erythromycin derivative)
Primary Target 50S Ribosomal Subunit 50S Ribosomal Subunit 50S Ribosomal Subunit

Sources:

The 16-membered structure confers unique pharmacokinetic properties, including prolonged tissue retention and reduced gastrointestinal motility effects compared to smaller-ring macrolides .

Discovery Timeline and Taxonomic Origins in Streptomyces ambofaciens

Spiramycin was first isolated in 1952 by the French microbiologist Suzanne Pinnert-Sindico from Streptomyces ambofaciens, a filamentous bacterium found in soil samples collected near Paris . This discovery emerged during a postwar surge in antibiotic research, with Rhône-Poulenc (now Sanofi) spearheading its development. By 1955, spiramycin entered clinical use in Europe under the trade name Rovamycine®, becoming one of the earliest macrolides deployed against Gram-positive infections .

Taxonomic Profile of Streptomyces ambofaciens:
  • Phylum : Actinomycetota
  • Order : Kitasatosporales
  • Genus : Streptomyces
  • Strain : ATCC 23877 (type strain)
  • Genome : 8.3 Mb linear chromosome + 89.6 kb plasmid (pSAM1)

S. ambofaciens produces spiramycin via a modular polyketide synthase (PKS) pathway, with gene clusters encoding PKS enzymes, sugar biosynthesis proteins, and regulatory elements . The strain also synthesizes secondary metabolites such as congocidin and foromacidins, though spiramycin remains its most therapeutically significant product .

Table 2: Key Milestones in Spiramycin Development

Year Event Significance
1952 Isolation from S. ambofaciens by Pinnert-Sindico Identification of spiramycin as a novel antimicrobial agent
1954 Structural elucidation by Rhône-Poulenc researchers Confirmation of 16-membered lactone structure and sugar composition
1955 Commercial launch in France First macrolide antibiotic available in oral formulation
1987 Introduction of parenteral formulation Expanded use in severe systemic infections
2015 Genome sequencing of S. ambofaciens ATCC 23877 Insights into biosynthetic gene clusters and regulatory mechanisms

Sources:

The organism’s ability to thrive in diverse soil environments and compete with other microbes likely drove the evolution of spiramycin’s biosynthetic pathway. Notably, S. ambofaciens strains harboring mutations in 23S ribosomal RNA exhibit self-resistance to spiramycin, a trait critical for industrial fermentation .

Properties

Molecular Formula

C43H74N2O14

Molecular Weight

843.1 g/mol

IUPAC Name

2-[(4R,5S,6S,7R,9R,10R,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6S)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde

InChI

InChI=1S/C43H74N2O14/c1-24-21-29(19-20-46)39(59-42-37(49)36(45(9)10)38(27(4)56-42)58-35-23-43(6,51)41(50)28(5)55-35)40(52-11)31(47)22-33(48)53-25(2)15-13-12-14-16-32(24)57-34-18-17-30(44(7)8)26(3)54-34/h12-14,16,20,24-32,34-42,47,49-51H,15,17-19,21-23H2,1-11H3/t24-,25-,26+,27-,28+,29+,30+,31-,32+,34+,35+,36-,37-,38-,39+,40+,41+,42+,43-/m1/s1

InChI Key

ACTOXUHEUCPTEW-SQVNBSCLSA-N

Isomeric SMILES

C[C@@H]1CC=CC=C[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)O[C@H]4CC[C@@H]([C@@H](O4)C)N(C)C

Canonical SMILES

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C

Synonyms

demycarosylturimycin H
spiramycin I

Origin of Product

United States

Scientific Research Applications

Antibacterial Activity

Spiramycin exhibits significant antibacterial activity against a range of pathogens, making it useful in treating various infections:

  • Respiratory Infections : Spiramycin has been shown to be effective against respiratory tract pathogens such as Streptococcus pneumoniae and Haemophilus influenzae. Clinical studies indicate that it can be as effective as doxycycline for treating acute sinusitis and is comparable to penicillin for acute bacterial tonsillitis in adults .
  • Intracellular Bacteria : Its ability to penetrate tissues and achieve high intracellular concentrations makes it particularly effective against intracellular pathogens such as Chlamydia and Toxoplasma gondii .

Topical Applications

Recent studies have explored the potential of spiramycin in dermatological applications:

  • Cell Viability Studies : A cell culture study demonstrated that spiramycin enhances the viability of NIH/3T3 fibroblast cells, suggesting its safety for short-term topical use. The compound showed no cytotoxic effects over 24 to 48 hours but reduced cell viability at higher doses over prolonged exposure .
  • Anti-inflammatory Effects : Spiramycin has been proposed for use in surgical procedures like septorhinoplasty due to its anti-inflammatory properties, which could aid in postoperative recovery .

Treatment of Toxoplasmosis

Spiramycin is widely used in obstetrics to prevent mother-to-child transmission of Toxoplasma gondii during pregnancy:

  • Clinical Efficacy : Studies have shown that spiramycin significantly reduces the risk of fetal infection when administered to pregnant women with acute toxoplasmosis. In a cohort study, nearly all women who received prophylaxis had negative Toxoplasma PCR results in amniotic fluid, highlighting its effectiveness .

Immunomodulatory Properties

Recent research indicates that spiramycin may possess immunomodulatory effects:

  • Pseudomonas aeruginosa Infections : Spiramycin has been shown to reduce virulence factors and biofilm formation in Pseudomonas aeruginosa, suggesting potential applications in managing chronic infections associated with this pathogen. In experimental models, spiramycin reduced mortality rates in infected larvae, indicating its ability to modulate immune responses .

Case Studies and Research Findings

The following table summarizes key findings from various studies on the applications of spiramycin:

Study Application Findings
Kang et al. (2023)AntibacterialSpiramycin reduced biofilm formation in Pseudomonas aeruginosa; showed immunomodulatory activity .
Bunnag et al. (2020)Respiratory InfectionsEffective against acute community-acquired upper respiratory tract infections, comparable to amoxicillin .
Toxoplasmosis Study (2020)PregnancyReduced mother-to-child transmission rates when given during pregnancy; effective prophylaxis .
Cell Culture Study (2022)Topical ApplicationEnhanced fibroblast cell viability; safe for short-term use; potential for surgical applications .

Comparison with Similar Compounds

Comparison with Similar Macrolide Compounds

Spiramycin I belongs to the macrolide class, which includes erythromycin, clarithromycin, and azithromycin. Below is a detailed comparison of its structural, pharmacological, and clinical properties relative to these analogs.

Structural Comparison

Property Spiramycin I Erythromycin Azithromycin
Core structure 16-membered lactone 14-membered lactone 15-membered lactone
Sugar substituents Mycarose, forosamine Cladinose, desosamine Cladinose, desosamine
Key functional groups 3 hydroxyl, 1 methoxy 2 hydroxyl, 1 ketone 1 hydroxyl, 1 methyl
Molecular weight (g/mol) 843.05 733.93 748.98

Structural data derived from IUPAC nomenclature and pharmacological databases .

Pharmacokinetic and Pharmacodynamic Profiles

Parameter Spiramycin I Erythromycin Azithromycin
Half-life (hours) 5–7 1.5–2 68
Protein binding (%) 15–25 70–90 7–50
Tissue penetration High (placenta, lungs) Moderate Very high (macrophages)
Primary indications Toxoplasmosis, STIs Respiratory infections Respiratory/STIs

Data synthesized from clinical pharmacology reviews and regulatory submissions .

Antimicrobial Spectrum

  • Spiramycin I : Effective against Streptococcus spp., Staphylococcus spp., Legionella, and Toxoplasma .
  • Erythromycin : Covers similar Gram-positive bacteria but lacks potency against Toxoplasma .
  • Azithromycin : Broader Gram-negative coverage (e.g., Haemophilus influenzae) due to enhanced stability in acidic environments .

Resistance Profiles

  • Spiramycin I exhibits lower resistance rates in Streptococcus pneumoniae compared to erythromycin, attributed to its distinct binding site on the ribosome .
  • Azithromycin’s prolonged half-life reduces dosing frequency, minimizing resistance development in outpatient settings .

Key Research Findings

  • Toxoplasmosis Management : Spiramycin I is preferred for maternal-fetal toxoplasmosis due to superior placental transfer and safety profile vs. pyrimethamine-sulfadiazine .
  • Synergistic Effects : Combination studies with β-lactams show enhanced efficacy against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Limitations: Poor oral bioavailability (~30–40%) necessitates intravenous administration in severe infections .

Preparation Methods

Excipient Selection and Composition

This compound formulations typically incorporate microcrystalline cellulose (MCC) and lactose as primary fillers, providing bulk and ensuring uniform distribution of the active pharmaceutical ingredient (API). Disintegrants such as carboxymethyl starch sodium (CMS-Na), crospovidone, or croscarmellose sodium are added to facilitate rapid tablet disintegration. Colloidal silicon dioxide serves as a glidant to improve powder flowability, while magnesium stearate or sodium stearyl fumarate acts as a lubricant to prevent adhesion during compression.

Table 1: Exemplary this compound Formulations from Patent CN111012751A

ExampleFillerDisintegrant (Internal/External)Lubricant (Internal/External)Granulation MethodMixing Time (min)Paddle Speed (rpm)
1MCC, LactoseCMS-Na (Internal)Mg Stearate (Internal/External)Dry Granulation15 + 68
2MCC, LactoseCMS-Na (Internal/External)Mg Stearate (Internal/External)Dry Granulation15 + 68
3MCC, LactoseCrospovidone (Internal/External)Mg Stearate (Internal/External)Dry Granulation15 + 68
4MCC, MannitolCroscarmellose Na (Internal/External)Mg Stearate (Internal/External)Dry Granulation15 + 68
6MCC, LactoseCMS-Na (Internal/External)Na Stearyl Fumarate (Internal/External)Dry Granulation15 + 68

Granulation and Mixing Parameters

Dry granulation is preferred in this compound formulations to avoid hydrolytic degradation of the API. High-speed mixer-granulators are employed for blending, with a standardized mixing time of 15 minutes for the initial mixture and 6 minutes for the final blend with external disintegrants and lubricants. The paddle speed is maintained at 8 rpm to ensure homogenous mixing without excessive shear forces. Granulation parameters, such as oil pressure (35–50 kg/cm²) and pore diameter (1 mm), are optimized to produce granules with a particle size of 5–10 μm, enhancing compressibility.

Chemical Synthesis of Acetylated this compound Derivatives

The synthesis of acetylated this compound derivatives, such as acetylspiramycin, involves acetylation of the Spiramycin Base under controlled conditions. Patent CN1078472A outlines a method leveraging acetic anhydride and pyridine to selectively acetylate hydroxyl groups on the mycaminose sugar moiety.

Reaction Mechanism and Conditions

The Spiramycin Base, comprising components I, II, and III, undergoes acetylation at the 2' and 4" hydroxyl positions. The reaction is conducted at 10–35°C for 12 hours, with pyridine acting as a catalyst to neutralize acetic acid byproducts. Lower temperatures (≤35°C) favor the formation of diacetylated intermediates, which are subsequently deacetylated at the 2' position during alcoholysis to yield this compound.

Table 2: Synthesis Conditions and Outcomes from Patent CN1078472A

ParameterConditionOutcome
ReactantsSpiramycin Base (10 g), Acetic Anhydride (25 mL), Pyridine (1 mL)90% this compound yield
Temperature10–35°C (room temperature)Selective acetylation at 2' and 4"
Reaction Time12 hoursCompletion of diacetylation
Purification StepspH adjustment (9.0), extraction with butyl acetate, dryingRemoval of unreacted reagents

Purification and Isolation

Post-reaction, the mixture is quenched with frozen water, and the pH is adjusted to 9.0 using 6N NaOH. Butyl acetate extraction isolates the acetylated product, followed by drying with anhydrous sodium sulfate. Further purification involves pH adjustment to 2.0–2.5 with HCl, yielding this compound upon vacuum drying at 60°C.

Critical Factors Influencing Preparation Efficacy

Mixing Time and Shear Forces

Extended mixing times (>20 minutes) or high paddle speeds (>10 rpm) risk API degradation due to mechanical stress. Optimal parameters (15 minutes at 8 rpm) balance homogeneity and stability.

Temperature Control in Synthesis

Elevated temperatures (>35°C) during acetylation promote undesired acetylation at the 3" position, reducing this compound purity. Maintaining room temperature ensures selectivity for the 2' and 4" positions.

Excipient Compatibility

Hydrophilic disintegrants like CMS-Na enhance dissolution but may adsorb moisture, necessitating controlled humidity during processing. Lubricant concentration must remain below 3% to avoid delayed disintegration.

Process Optimization and Scalability

Granulation Consistency

Uniform granule size (5–10 μm) ensures consistent tablet hardness (8–12 kp) and friability (<1%). Fluidized bed drying post-wet granulation (Example 7–8) reduces moisture content to <2%, enhancing shelf life.

Synthesis Scalability

Batch sizes up to 1,000 units demonstrate reproducible yields (80–90%) when scaling from laboratory to pilot-scale reactors. Automated pH control during extraction minimizes variability in product purity.

Comparative Analysis of Preparation Methods

Table 3: Formulation vs. Synthesis Methodologies

AspectFormulation Method (CN111012751A)Synthesis Method (CN1078472A)
Primary ObjectiveStabilize API for oral deliveryDerive bioactive acetylated metabolites
Key ChallengesMoisture sensitivity, flowabilitySelective acetylation, byproduct removal
Yield95–98% (post-granulation)80–90% (post-purification)
Industrial ScalabilityHigh (continuous granulation lines)Moderate (batch reactor dependency)

Q & A

Q. What are the established mechanisms of action for Spiramycini in bacterial inhibition, and how do researchers validate these mechanisms experimentally?

Q. How should researchers design in vitro experiments to assess this compound’s efficacy against antibiotic-resistant strains?

Best practices: Follow NIH preclinical guidelines for replicability, including clear documentation of bacterial strain sources, growth conditions, and resistance profiles. Use standardized controls (e.g., untreated cultures, positive/negative controls) and statistical validation (e.g., ANOVA for MIC comparisons) . Report effect sizes and confidence intervals to contextualize significance .

Q. What are the key considerations for selecting animal models to study this compound’s pharmacokinetics?

Approach: Prioritize models with metabolic pathways analogous to humans (e.g., murine models for hepatic clearance studies). Justify sample size using power analysis and adhere to ethical protocols for humane endpoints. Include tables detailing pharmacokinetic parameters (e.g., half-life, bioavailability) across models .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported efficacy across different in vivo studies?

Analytical framework: Conduct a systematic literature review using PICO (Population, Intervention, Comparison, Outcome) to identify confounding variables (e.g., dosing regimens, microbial load variations). Apply meta-analysis tools (e.g., RevMan) to aggregate data and assess heterogeneity via I² statistics. Highlight methodological disparities in original studies (e.g., inconsistent endpoints) .

Q. What strategies optimize this compound’s formulation for enhanced bioavailability in targeted tissue delivery?

Methodology: Employ combinatorial design (e.g., Design of Experiments [DoE]) to test excipient combinations. Use HPLC-MS for quantification and validate results via in situ perfusion models. Tabulate outcomes such as partition coefficients and dissolution rates, referencing pharmacopeial standards .

Q. How can multi-omics approaches (genomic, proteomic) elucidate this compound’s off-target effects in host cells?

Protocol: Integrate RNA sequencing (RNA-seq) to identify differentially expressed genes post-treatment and LC-MS/MS for proteomic profiling. Validate findings using CRISPR-Cas9 knockouts or siRNA silencing. Address false discovery rates (e.g., Benjamini-Hochberg correction) and provide raw data repositories (e.g., GEO, PRIDE) .

Methodological and Ethical Considerations

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

Recommendations: Use nonlinear regression (e.g., Hill equation) for EC₅₀ calculations. For skewed distributions, apply nonparametric tests (e.g., Kruskal-Wallis). Ensure transparency by reporting raw p-values and avoiding overinterpretation of "trends" without statistical backing .

Q. How should researchers address variability in this compound’s stability under different storage conditions?

Solution: Conduct accelerated stability studies (ICH Q1A guidelines) with controlled temperature/humidity chambers. Analyze degradation products via tandem mass spectrometry and include Arrhenius plots to predict shelf life. Cross-reference findings with pharmacopeial monographs .

Data Reporting and Replicability

Q. What metadata is essential for replicating this compound-related experiments?

Requirements: Document strain identifiers (e.g., ATCC numbers), solvent preparation protocols, and instrument calibration logs. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing datasets in public repositories (e.g., Zenodo) with unique DOIs .

Q. How can researchers mitigate bias in high-throughput screening for this compound derivatives?

Strategy: Implement blinded analysis for assay readouts and randomize plate layouts. Use Z’-factor metrics to validate assay robustness and include heatmaps of screening hits to visualize reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.